molecular formula C30H24O2 B11928351 (alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol

(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol

Cat. No.: B11928351
M. Wt: 416.5 g/mol
InChI Key: LDGBPEULTMBSIR-POURPWNDSA-N
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Description

The compound “(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol” is a chiral binaphthalene derivative characterized by a rigid [1,1'-binaphthalene] core with ethenyl and phenyl substituents at the alpha2 and alpha2' positions, respectively.

Properties

Molecular Formula

C30H24O2

Molecular Weight

416.5 g/mol

IUPAC Name

(1R)-1-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C30H24O2/c1-2-27(31)25-18-16-20-10-6-8-14-23(20)28(25)29-24-15-9-7-11-21(24)17-19-26(29)30(32)22-12-4-3-5-13-22/h2-19,27,30-32H,1H2/t27-,30-/m1/s1

InChI Key

LDGBPEULTMBSIR-POURPWNDSA-N

Isomeric SMILES

C=C[C@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@@H](C5=CC=CC=C5)O)O

Canonical SMILES

C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C5=CC=CC=C5)O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The-Wittig rearrangement is a cornerstone for synthesizing Ar-BINMOL-3. This method involves the base-mediated migration of a benzyloxy group to generate diarylmethanol frameworks. Key steps include:

  • Substrate Preparation : 2-(Benzyloxy)-N-butylbenzamide (21a ) serves as the starting material.

  • Deprotonation : Treatment with n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at room temperature induces deprotonation at the benzylic position.

  • Rearrangement : The intermediate undergoes a-shift to form the diarylmethanol product.

  • Oxidation : Bromine (Br₂) oxidizes the intermediate to yield the ketone precursor, which is subsequently reduced to the diol.

Reaction Conditions:

ParameterSpecification
Temperature−78°C to room temperature
Basen-BuLi (2.2–3.3 equiv) + KOtBu
SolventTHF
Reaction Time1–2 hours
Yield29–53% after chromatography

Stereochemical Control

The stereochemical outcome relies on the chiral binaphthyl backbone and the use of enantiopure starting materials. For example, (R)- or (S)-BINOL derivatives are employed to induce the desired (alpha2R,alpha2'R,1S) configuration. Enantiomeric excess (ee) exceeding 98% is achieved via chiral column chromatography or recrystallization.

Catalytic Asymmetric Synthesis

Chiral Ligand-Mediated Approaches

Ar-BINMOL-3 is synthesized using self-assembled chiral catalysts. Zinc porphyrins or salphen complexes coordinate with pyridyl-phosphine ligands to form bidentate catalysts, enabling enantioselective C–C bond formation.

Example Protocol:

  • Ligand Assembly : Zinc porphyrin and pyridyl-phosphine (e.g., Xantphos) form a 1:1 complex in toluene.

  • Substrate Activation : The binaphthyl precursor undergoes oxidative coupling in the presence of palladium(II) acetate.

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone intermediate to the diol.

ParameterSpecification
Catalyst Loading5–10 mol%
SolventToluene or CH₂Cl₂
Temperature60–80°C
ee>95% (HPLC analysis)

Resolution of Racemates

Kinetic Resolution

Racemic mixtures of Ar-BINMOL-3 are resolved using chiral auxiliaries. (−)-Diethyl tartrate forms diastereomeric salts with the racemate, which are separated via fractional crystallization.

Optimization Data:

ParameterResult
SolventEthanol/water (3:1)
Crystallizations3 cycles
Final ee99%

Analytical Validation

Characterization Data

TechniqueKey Findings
¹H NMR δ 7.38–7.17 (m, Ar-H), 5.96 (s, CH₂OH)
¹³C NMR δ 191.1 (C=O), 78.9–79.8 (C-O)
HPLC Chiralcel OD-H, 98% ee
MS (ESI) m/z 417.2 [M+H]⁺

Purity Assessment

  • Column Chromatography : Silica gel (hexane/EtOAc 7:3) removes byproducts.

  • Recrystallization : Ethanol/water yields crystals with >99% purity.

Comparative Analysis of Methods

MethodYieldeeScalabilityCost
Wittig Rearrangement29–53%98%ModerateLow
Catalytic Asymmetric60–75%>95%HighHigh
Kinetic Resolution40–50%99%LowModerate

Mechanistic Insights

The Wittig rearrangement proceeds via a six-membered transition state, where the base abstracts a proton to form a resonance-stabilized carbanion. Subsequent-shift and oxidation yield the diarylmethanol. Stereoselectivity arises from steric hindrance between the binaphthyl groups and the migrating benzyloxy moiety.

Industrial-Scale Considerations

  • Process Intensification : Continuous flow reactors reduce reaction times from hours to minutes.

  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity.

Challenges and Solutions

  • Low Yields : Optimize base stoichiometry (e.g., 3.3 equiv n-BuLi).

  • Byproduct Formation : Use Cs₂CO₃ to suppress lactol intermediates.

Emerging Trends

  • Photocatalysis : Visible-light-mediated C–H activation for binaphthyl coupling.

  • Biocatalysis : Ketoreductases for enantioselective diol synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol is in asymmetric synthesis. Its chiral centers allow it to act as an effective catalyst for various reactions:

  • Catalysis of Hydroxylative Reactions : Research has demonstrated that this compound can facilitate asymmetric hydroxylative phenol dearomatization reactions using hypervalent iodine reagents. This application showcases its utility in synthesizing complex organic molecules with high enantioselectivity .
  • Nucleophilic Fluorination : The compound has also been employed as a catalyst in nucleophilic fluorination processes. Studies indicate that binaphthyl derivatives can enhance the yields of β-keto esters through this method .

Drug Development

The structural characteristics of this compound position it as a valuable scaffold in drug development:

  • Inhibitors of Protein-Protein Interactions : The compound has been explored for its potential to inhibit the Keap1-Nrf2 protein-protein interaction pathway. This pathway is crucial in oxidative stress responses and may lead to therapeutic agents for chronic inflammatory diseases .
  • Bioactivity Studies : Preliminary studies have indicated that derivatives of this compound exhibit biological activity that could be harnessed for developing new pharmaceuticals targeting various diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films and its photophysical properties have been investigated for use in OLED technology. Its structural rigidity contributes to efficient charge transport and luminescence .
  • Nanocomposites : Research into incorporating this compound into polymer matrices has shown promise for enhancing the mechanical and thermal properties of nanocomposites used in various industrial applications .

Mechanism of Action

The mechanism by which (alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include stereoselective binding to proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry
Target Compound* C30H24O2 416.51† Methanol, ethenyl, phenyl (alpha2R,alpha2'R,1S)
(R)-2,2′-Dimethoxy-1,1′-binaphthalene C22H18O2 314.37 Ether R configuration
(R)-BINOL C20H14O2 286.32 Diol R configuration
2-(4-Biphenylyl)-2-propanol C15H16O 212.29 Alcohol Not specified

*Formula inferred from structural analysis; †Calculated based on substituents.

Biological Activity

The compound (alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol , often referred to in the literature as a derivative of binaphthalene, has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C30H24O2
  • Molecular Weight : 416.51 g/mol
  • CAS Number : 1451057-21-8

The biological activity of this compound is primarily associated with its interaction with specific biological targets:

  • Receptor Binding : This compound has been shown to interact with various receptors, potentially modulating their activity. Research indicates that it may exhibit selective binding to certain adrenergic receptors, influencing cardiovascular and central nervous system functions .
  • Antioxidant Activity : Studies suggest that this compound possesses antioxidant properties that could protect cells from oxidative stress. The presence of hydroxyl groups in its structure is believed to contribute to its radical scavenging ability .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Description References
Antioxidant Effects Demonstrated ability to reduce oxidative stress in cellular models.
Receptor Modulation Selective interaction with adrenergic receptors influencing neurotransmitter release.
Cytotoxicity Exhibited cytotoxic effects in certain cancer cell lines; potential as an anticancer agent.
Neuroprotective Effects Showed promise in protecting neuronal cells from apoptosis in vitro.

Case Studies

Several studies have examined the effects of this compound on various biological systems:

  • Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups .
  • Cancer Cell Line Testing : In vitro experiments were conducted on breast cancer cell lines where the compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Neuroprotection Research : Research involving neuronal cell cultures revealed that treatment with this compound resulted in decreased markers of oxidative stress and apoptosis when exposed to neurotoxic agents .

Q & A

Q. Example Protocol :

StepMethodConditionsYield/Purity
1. CouplingSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C75% (dr 85:15)
2. ResolutionChiral HPLCChiralpak IA, hexane/iPrOH (90:10)ee >99%

Advanced: How does the stereochemical configuration influence catalytic activity in asymmetric synthesis applications?

Answer:
The (α2R,α2'R,1S) configuration governs spatial orientation of the diol’s hydroxyl groups, critical for coordinating metal catalysts (e.g., Ti, B) in enantioselective reactions.

  • Mechanistic Insight : The ethenyl group’s rigidity restricts conformational flexibility, enhancing substrate selectivity.
  • Case Study : In asymmetric epoxidation, the compound’s axial chirality improved enantiomeric excess (ee) by 30% compared to non-binaphthyl analogs .
  • Data Conflict : Contradictory reports on catalytic efficiency may arise from solvent polarity effects (e.g., THF vs. toluene) altering coordination geometry .

Basic: What analytical techniques validate structural integrity and purity?

Answer:
Multi-modal characterization is essential:

  • Elemental Analysis (CHNS) : Verify molecular formula (e.g., C₃₀H₂₆O₂) with <0.3% deviation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethenyl protons at δ 5.2–5.8 ppm).
    • CD Spectroscopy : Detect chiral centers via Cotton effects at 220–250 nm.
  • X-ray Crystallography : Resolve absolute configuration (critical for patent applications).

Q. Purity Assessment :

TechniqueThresholdNotes
HPLC>98% areaChiral column required
TGANo decomposition below 200°CIndicates thermal stability

Advanced: How do environmental factors (pH, light) impact the compound’s stability in long-term storage?

Answer:
Degradation Pathways :

  • Photolysis : UV exposure induces [4π+4π] cycloaddition in the binaphthyl core, forming dimeric byproducts.
  • Hydrolysis : Acidic conditions (pH <3) protonate hydroxyl groups, accelerating ether bond cleavage.

Q. Experimental Design for Stability Testing :

  • Accelerated Aging : Expose samples to 40°C/75% RH for 6 months, monitoring via LC-MS .
  • Light Sensitivity : Use ICH Q1B guidelines (UV/Vis irradiation at 1.2 million lux-hours).

Q. Resolution Strategy :

Reproduce Conditions : Standardize solvent drying (molecular sieves) and catalyst loading (5 mol%).

Control Experiments : Compare activity with/without additives (e.g., 4Å MS to adsorb impurities).

Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., temperature, stirring rate) .

Advanced: What computational methods predict the compound’s behavior in supramolecular assemblies?

Answer:
Molecular Dynamics (MD) and DFT :

  • DFT : Optimize geometry (B3LYP/6-31G*) to identify H-bonding sites between hydroxyls and guest molecules.
  • MD Simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on self-assembly kinetics.

Q. Case Study :

  • Host-Guest Complexation : The compound’s cavity size (8.2 Å) selectively binds aromatic aldehydes (R² = 0.92 in binding affinity models) .

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